N-benzoyl-N'-(4-fluorophenyl)thiourea
CAS No.: 399-07-5
Cat. No.: VC21305126
Molecular Formula: C14H11FN2OS
Molecular Weight: 274.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 399-07-5 |
|---|---|
| Molecular Formula | C14H11FN2OS |
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) |
| Standard InChI Key | FPBYQPBSPJYQJD-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)N=C(NC2=CC=C(C=C2)F)S |
| SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Composition
Molecular Structure
N-benzoyl-N'-(4-fluorophenyl)thiourea consists of a central thiourea moiety (-NH-CS-NH-) that connects a benzoyl group and a 4-fluorophenyl group. The molecule contains aromatic rings, a carbonyl group, a thiocarbonyl group, and fluorine as a substituent, all contributing to its unique chemical behavior .
Molecular Formula and Weight
The compound has the molecular formula C₁₄H₁₁FN₂OS with a molecular weight of 274.32 g/mol . Its exact mass is 274.05761231 Da, which is important for analytical identification purposes .
Physical and Chemical Properties
N-benzoyl-N'-(4-fluorophenyl)thiourea possesses several notable physical and chemical properties that influence its behavior in various environments. Table 1 summarizes the key computed properties of this compound.
Table 1: Physical and Chemical Properties of N-benzoyl-N'-(4-fluorophenyl)thiourea
| Property | Value | Note |
|---|---|---|
| Molecular Weight | 274.32 g/mol | Fundamental parameter |
| XLogP3 | 4.1 | Indicates lipophilicity |
| Hydrogen Bond Donor Count | 2 | Affects intermolecular interactions |
| Hydrogen Bond Acceptor Count | 3 | Important for biological activity |
| Rotatable Bond Count | 2 | Relates to conformational flexibility |
| Topological Polar Surface Area | 73.2 Ų | Relevant for membrane permeability |
| Heavy Atom Count | 19 | Total non-hydrogen atoms |
| Complexity | 323 | Measure of structural complexity |
| Formal Charge | 0 | Neutral molecule |
This compound exhibits relatively high lipophilicity (XLogP3 = 4.1), which suggests limited water solubility but good membrane permeability . The presence of two hydrogen bond donors and three acceptors enables the molecule to form hydrogen bonds with biological targets, potentially enhancing its bioactivity .
Nomenclature and Identification
IUPAC Name and Synonyms
Table 2: Synonyms of N-benzoyl-N'-(4-fluorophenyl)thiourea
| Synonym | Type |
|---|---|
| N-benzoyl-N'-(4-fluorophenyl)thiourea | Common name |
| 3-benzoyl-1-(4-fluorophenyl)thiourea | Alternative name |
| N-[(4-fluorophenyl)carbamothioyl]benzamide | IUPAC name |
| N-(4-fluorophenylcarbamothioyl)benzamide | Alternative IUPAC representation |
Chemical Identifiers
Various chemical identifiers are assigned to N-benzoyl-N'-(4-fluorophenyl)thiourea to facilitate its unambiguous identification in databases and literature.
Table 3: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| PubChem CID | 838372 |
| CAS Registry Number | 399-07-5 |
| InChI | InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) |
| InChIKey | FPBYQPBSPJYQJD-UHFFFAOYSA-N |
| ChEMBL ID | CHEMBL3087538 |
| NSC Number | 68301 |
| DSSTox Substance ID | DTXSID50356948 |
Structural Characteristics
Bond Configuration
N-benzoyl-N'-(4-fluorophenyl)thiourea features no defined atom or bond stereocenters, making it relatively straightforward from a stereochemical perspective . The molecule contains a total of 19 heavy atoms (non-hydrogen atoms) and exists as a single covalently-bonded unit .
Functional Groups
The key functional groups in this compound include:
The combination of these functional groups creates a molecule with distinct reactivity patterns and potential for interaction with biological targets .
Research Applications
Structure-Activity Relationship Studies
The structural features of N-benzoyl-N'-(4-fluorophenyl)thiourea make it an interesting candidate for structure-activity relationship (SAR) studies. The compound's relatively simple structure allows for systematic modifications to optimize biological activity:
-
The fluorine atom on the phenyl ring can influence lipophilicity, metabolic stability, and binding selectivity
-
The thiourea moiety can participate in hydrogen bonding with target proteins
-
The benzoyl group provides additional sites for potential structural modifications
Related Compounds
Structural Analogs
Understanding structural analogs of N-benzoyl-N'-(4-fluorophenyl)thiourea provides context for its chemical behavior and potential applications. One notable related compound is N-(4-fluorobenzoyl)-N'-(2-hydroxy-1-phenylethyl)thiourea, which shares the thiourea backbone but differs in the positioning of the fluorine atom and the addition of a hydroxyethyl group .
Table 4: Comparison with Related Compound
| Feature | N-benzoyl-N'-(4-fluorophenyl)thiourea | N-(4-fluorobenzoyl)-N'-(2-hydroxy-1-phenylethyl)thiourea |
|---|---|---|
| Molecular Formula | C₁₄H₁₁FN₂OS | C₁₆H₁₅FN₂O₂S |
| Molecular Weight | 274.32 g/mol | 318.4 g/mol |
| Fluorine Position | On phenyl ring attached to thiourea | On benzoyl group |
| Additional Features | None | Hydroxyethyl group |
| CAS Number | 399-07-5 | 338963-07-8 |
These structural differences, while subtle, can significantly impact the compounds' physical properties, chemical reactivity, and biological activity .
Derivatives and Modifications
Research indicates that derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea have been synthesized and studied for their potential biological activities. Modifications to the core structure can include:
-
Substitution of the fluorine atom with other halogens or functional groups
-
Modification of the benzoyl group
-
Introduction of additional substituents on either aromatic ring
Such modifications can fine-tune properties like solubility, target selectivity, and metabolic stability, which are crucial parameters for drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume